molecular formula C14H17NO B14028064 I+/--(1-Amino-1-methylethyl)-2-naphthalenemethanol CAS No. 77740-82-0

I+/--(1-Amino-1-methylethyl)-2-naphthalenemethanol

Cat. No.: B14028064
CAS No.: 77740-82-0
M. Wt: 215.29 g/mol
InChI Key: XLPBBGJXSXJISD-UHFFFAOYSA-N
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Description

2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a methyl group, and a naphthalene ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-carbaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of naphthalene-2-carbaldehyde reacting with the amino group of 2-amino-2-methylpropan-1-ol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-2-METHYL-1-PROPANOL: This compound lacks the naphthalene ring and has different chemical properties and applications.

    N-BENZYL-2-AMINO-2-METHYL-1-PROPANOL: This compound has a benzyl group instead of a naphthalene ring, leading to different reactivity and uses.

Uniqueness

The presence of the naphthalene ring in 2-AMINO-2-METHYL-1-(NAPHTHALEN-2-YL)PROPAN-1-OL imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for various applications in research and industry.

Properties

CAS No.

77740-82-0

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-amino-2-methyl-1-naphthalen-2-ylpropan-1-ol

InChI

InChI=1S/C14H17NO/c1-14(2,15)13(16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13,16H,15H2,1-2H3

InChI Key

XLPBBGJXSXJISD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC2=CC=CC=C2C=C1)O)N

Origin of Product

United States

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